1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with acetyl, phenyl, and methylthioethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route includes the reaction of phenylhydrazine with an appropriate diketone to form the imidazolidine ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylthioethyl groups, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The presence of the acetyl and methylthioethyl groups enhances its ability to interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives and similar compounds:
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thiadiazoles: Known for their antimicrobial activity, these compounds have a different ring structure but similar functional groups.
Indoles: These compounds are prevalent in natural products and pharmaceuticals, showing a wide range of biological activities
Properties
CAS No. |
55021-63-1 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-acetyl-5-(2-methylsulfanylethyl)-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O3S/c1-10(17)15-12(8-9-20-2)13(18)16(14(15)19)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
MRYWQGMOWDVQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=O)N(C1=O)C2=CC=CC=C2)CCSC |
Origin of Product |
United States |
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